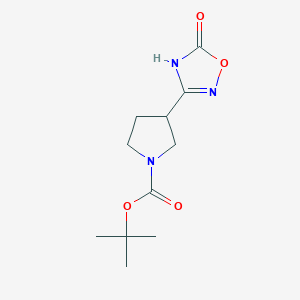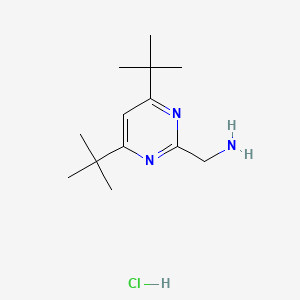
(4,6-DI-Tert-butylpyrimidin-2-YL)methanamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4,6-DI-Tert-butylpyrimidin-2-YL)methanamine hydrochloride is a chemical compound with the molecular formula C13H24ClN3 and a molecular weight of 257.80 g/mol . This compound is a derivative of pyrimidine, a heterocyclic aromatic organic compound, and is characterized by the presence of tert-butyl groups at the 4 and 6 positions of the pyrimidine ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4,6-DI-Tert-butylpyrimidin-2-YL)methanamine hydrochloride typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a cyclization reaction involving appropriate precursors.
Introduction of Tert-butyl Groups: The tert-butyl groups are introduced at the 4 and 6 positions of the pyrimidine ring using tert-butylating agents under controlled conditions.
Amination: The methanamine group is introduced through an amination reaction.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques such as crystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(4,6-DI-Tert-butylpyrimidin-2-YL)methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methanamine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as halides, amines, and thiols under various conditions depending on the desired product.
Major Products Formed
Oxidation: Oxidized derivatives of the pyrimidine ring.
Reduction: Reduced forms of the compound, often leading to the formation of secondary amines.
Substitution: Substituted pyrimidine derivatives with different functional groups replacing the methanamine group.
Aplicaciones Científicas De Investigación
(4,6-DI-Tert-butylpyrimidin-2-YL)methanamine hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Mecanismo De Acción
The mechanism of action of (4,6-DI-Tert-butylpyrimidin-2-YL)methanamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its antimicrobial or antifungal effects .
Comparación Con Compuestos Similares
Similar Compounds
2,4,6-Tri-tert-butylpyrimidine: Another pyrimidine derivative with tert-butyl groups at the 2, 4, and 6 positions.
2-(Pyridin-2-yl)pyrimidine Derivatives: Compounds with a pyridine ring fused to the pyrimidine ring, exhibiting various biological activities.
Uniqueness
(4,6-DI-Tert-butylpyrimidin-2-YL)methanamine hydrochloride is unique due to its specific substitution pattern and the presence of the methanamine group. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C13H24ClN3 |
|---|---|
Peso molecular |
257.80 g/mol |
Nombre IUPAC |
(4,6-ditert-butylpyrimidin-2-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C13H23N3.ClH/c1-12(2,3)9-7-10(13(4,5)6)16-11(8-14)15-9;/h7H,8,14H2,1-6H3;1H |
Clave InChI |
ZYJVILZKBDCYRE-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC(=NC(=N1)CN)C(C)(C)C.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(4-Methylphenyl){4-[(4-methylphenyl)methyl]phenyl}methanone](/img/structure/B12626378.png)
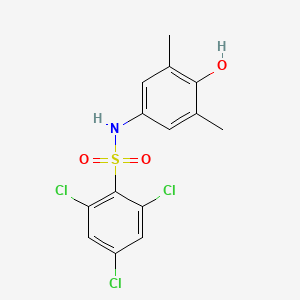
![3-[1-(5-Hydroxypyridin-2-yl)-1H-pyrazol-4-yl]propanoic acid](/img/structure/B12626390.png)

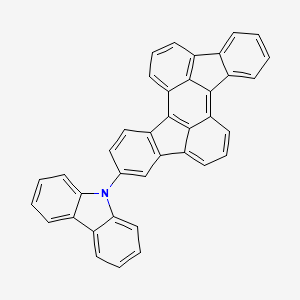
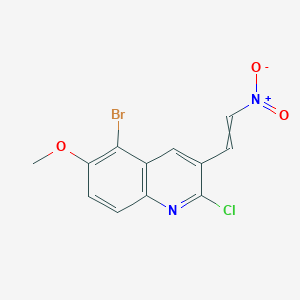
![N-[(1,10-Phenanthrolin-2-yl)methyl]-L-tyrosine](/img/structure/B12626422.png)
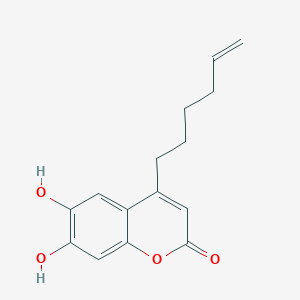
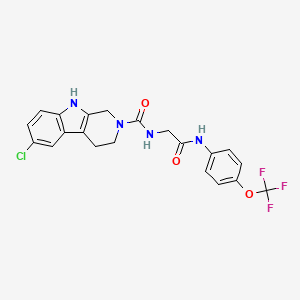
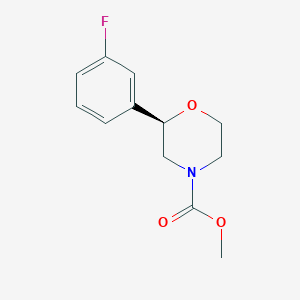
![5-[(1-Formyl-4,5,7-trimethoxynaphthalen-2-YL)oxy]pentanamide](/img/structure/B12626448.png)
![4,6-Bis[(4-methoxyphenyl)methoxy]-1,3,5-triazin-2(1H)-one](/img/structure/B12626451.png)
![2,6-Dibromo-N-[2-(pyridin-2-yl)ethyl]pyridin-4-amine](/img/structure/B12626458.png)
